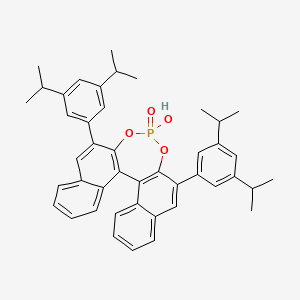

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Description

Historical Development and Evolution

The discovery of BINOL-derived phosphoric acids as asymmetric catalysts began in 2004 when Akiyama and Terada independently reported their efficacy in Mannich-type reactions. Early work focused on 3,3′-diaryl substitutions, such as phenyl and 4-nitrophenyl groups, which improved enantioselectivity by modulating steric bulk and hydrogen-bonding capabilities. By 2008, Terada expanded their utility to aldehyde activation in aza-ene reactions, proposing dual hydrogen-bonding interactions between the catalyst’s hydroxyl/P=O groups and substrates. Subsequent advancements introduced hindered substituents like 2,4,6-triisopropylphenyl (TRIP) and 3,5-bis(trifluoromethyl)phenyl, enhancing stereocontrol in congested transition states.

Significance in Asymmetric Organocatalysis

Chiral phosphoric acids circumvent limitations of metal-based catalysts by operating via Brønsted acid catalysis. Their bifunctional activation mode—simultaneously protonating electrophiles (e.g., imines) and stabilizing nucleophiles through P=O interactions—enables reactions like Friedel-Crafts alkylations, Pictet-Spengler cyclizations, and transfer hydrogenations with >90% enantiomeric excess (ee). The (R)-3,3′-diisopropylphenyl variant exemplifies this versatility, achieving high yields and selectivity in transformations requiring precise spatial control.

Structural Classification of Chiral Phosphoric Acids

BINOL-derived phosphoric acids are classified by their 3,3′-substituents:

- Electron-Deficient Aryl Groups : 3,5-Bis(trifluoromethyl)phenyl enhances electrophilic activation via inductive effects.

- Sterically Bulky Groups : 2,4,6-Triisopropylphenyl (TRIP) and 3,5-diisopropylphenyl minimize racemization by shielding the chiral pocket.

- Hybrid Systems : Combining electron-withdrawing and bulky groups (e.g., 3-nitro-5-tert-butylphenyl) balances reactivity and selectivity.

Position of (R)-3,3′-Bis(3,5-diisopropylphenyl)-BINOL Phosphoric Acid in Catalytic Hierarchy

This catalyst occupies a unique niche due to its 3,5-diisopropylphenyl substituents, which provide intermediate steric bulk compared to TRIP. Computational studies reveal that its dihedral angle (≈70°) optimizes substrate alignment in transition states, outperforming less hindered analogs in reactions like asymmetric allylboration (up to 95% ee). Its enantioselectivity often surpasses that of 3,5-bis(trifluoromethyl)phenyl variants in nonpolar solvents, where dispersion forces dominate.

Table 1: Performance Comparison of BINOL-Derived Phosphoric Acids

Properties

IUPAC Name |

10,16-bis[3,5-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H45O4P/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41-42-38-16-12-10-14-30(38)24-40(44(42)48-49(45,46)47-43(39)41)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28H,1-8H3,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSGGSAWMSSHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)C)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H45O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Substitution on BINOL Framework

Electrophilic substitution is a foundational step in modifying BINOL derivatives. The regioselectivity, especially at the 6-position, is influenced by electronic and steric factors. For instance, bromination of BINOL typically occurs at the 6,6'-positions, facilitated by the electron-rich aromatic rings and directing effects of hydroxyl groups.

- Bromination of (R)-BINOL with bromine in dichloromethane at -75°C yields 6,6'-dibromo-BINOL with high efficiency (~99%).

- The dibrominated intermediate can be further transformed into other halogenated derivatives via nucleophilic substitution, lithiation, and halogenation, enabling the introduction of various functional groups at specific positions.

Research findings indicate that electrophilic substitution predominantly occurs at the para-position relative to the hydroxyl groups, owing to electronic effects and steric hindrance at ortho positions, as confirmed by DFT calculations.

Regioselective Lithiation and Functionalization

Ortho-lithiation directed by hydroxyl groups is a key method for site-specific functionalization at the 3-position of BINOL:

- Treatment of BINOL with n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) induces lithiation at the 3-position.

- The lithiation intermediate can then be quenched with electrophiles such as B(OMe)₃, iodine, or hexachloroethane to install boronic acid/ester groups, halogens, or other functionalities.

This approach allows for the synthesis of 3-substituted BINOL derivatives with high regioselectivity, essential for subsequent phosphorylation steps.

Transition metal-catalyzed C–H activation has also been explored to functionalize positions on BINOL:

- Transition metals such as palladium or rhodium catalyze C–H activation at various positions, including 4-, 5-, and 6-positions, enabling diverse substitution patterns.

Synthesis of Phosphorylated BINOL Derivatives

The key step toward the target compound involves phosphorylation of the BINOL backbone:

- Phosphorylation typically employs phosphoryl chloride (POCl₃) or phosphoric acid derivatives under controlled conditions to introduce the hydrogen phosphate group at the 2,2'-positions.

- The phosphorylation process is often preceded by selective protection of hydroxyl groups to prevent undesired side reactions, followed by deprotection after phosphorylation.

- Protection of hydroxyl groups : Protect hydroxyl groups using silyl or methyl protecting groups.

- Lithiation at the 2,2'-positions : Use n-BuLi to generate lithiated intermediates at the 2,2'-positions.

- Reaction with phosphoryl reagents : Add POCl₃ or phosphoric acid derivatives to introduce the phosphate group.

- Deprotection : Remove protecting groups to yield the free hydrogen phosphate.

This sequence ensures regioselective phosphorylation, yielding the desired chiral phosphoric acid derivative with high enantiomeric excess.

Summary of Synthetic Route

Data Tables of Key Parameters

Research Findings and Insights

- Regioselectivity is predominantly controlled by electronic effects of hydroxyl groups and steric hindrance, favoring substitution at the 6,6'-positions and the 3-position via directed lithiation.

- Transition metal catalysis offers an alternative route for functionalization at less accessible positions, broadening the scope of derivative synthesis.

- Protection-deprotection strategies are crucial for achieving high regioselectivity during phosphorylation, preventing side reactions and ensuring the integrity of the chiral core.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:

Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

Organocatalysis

Asymmetric Synthesis:

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is primarily utilized as a catalyst in asymmetric reactions. It has shown significant efficacy in promoting nucleophilic additions to imines and other electrophiles. The chiral environment provided by the phosphoric acid enhances enantioselectivity in reactions such as:

- Aldol Reactions: The compound facilitates the formation of β-hydroxy carbonyl compounds with high enantioselectivity.

- Michael Additions: It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Case Study:

In a study published by Takemoto et al., the use of this chiral phosphoric acid in the asymmetric synthesis of β-amino acids demonstrated excellent yields and enantiomeric excess (ee) values exceeding 90% . This showcases its potential in pharmaceutical applications where specific stereochemistry is crucial.

Synthesis of Complex Molecules

Natural Product Synthesis:

The compound has been employed in the total synthesis of complex natural products. Its ability to induce chirality allows for the construction of intricate molecular architectures that are often found in biologically active compounds.

Example:

A notable example includes its application in synthesizing alkaloids and terpenoids where control over stereochemistry is vital for biological activity. The use of (R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has led to more efficient synthetic routes compared to traditional methods .

Material Science

Polymer Chemistry:

This compound also finds applications in materials science, particularly in the development of chiral polymers. Its incorporation into polymer matrices can impart unique optical properties and enhance material performance.

Research Findings:

Research indicates that polymers synthesized using (R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate exhibit improved mechanical properties and thermal stability . Such materials are being explored for use in optoelectronic devices.

Catalytic Applications Beyond Organic Synthesis

Electrochemical Catalysis:

Recent studies have explored the use of this compound in electrochemical applications. Its ability to facilitate electron transfer reactions makes it a candidate for applications such as:

- Fuel Cells: Enhancing the efficiency of fuel cell reactions.

- Biosensors: Improving sensitivity and selectivity in biosensing applications.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its role as a chiral Brønsted acid. The compound can donate a proton to a substrate, facilitating various chemical transformations. Its bulky diisopropylphenyl groups create a chiral environment, which is crucial for inducing asymmetry in the reactions it catalyzes .

Comparison with Similar Compounds

Substituent Effects on Catalytic Performance

The catalytic activity and stereoselectivity of BINOL-derived CPAs are highly dependent on aryl substituents. Key analogs and their performance are summarized below:

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance acidity and H-bonding capacity, critical for activating substrates in glycosylation and Friedel-Crafts reactions .

- Electron-Donating Groups (e.g., t-Bu, i-Pr) : Increase steric bulk, improving enantioselectivity in asymmetric hydrogenation but may reduce reaction rates due to hindered substrate access .

- Fluorinated Groups (e.g., F) : Balance electronic and steric effects, offering moderate catalytic efficiency and cost-effectiveness .

Physical and Chemical Properties

Notable Trends:

Enantioselectivity and Chiral Separation

- BBH (CF₃) : Demonstrated superior enantioselectivity in glycosylation (>30:1 α:β) due to strong H-bonding with thiourea co-catalysts .

- t-Bu Analog : Achieves 99% ee in asymmetric hydrogenation, attributed to its rigid, bulky structure .

- Diisopropylphenyl (Inferred) : Expected to exhibit intermediate enantioselectivity between CF₃ and t-Bu analogs, balancing steric bulk and electronic effects.

Synergistic Catalysis

The trifluoromethyl-substituted BBH, when paired with Schreiner’s thiourea, reduces reaction times (2–6 hours) and achieves >90% yields in glycosylation . This synergy arises from thiourea’s ability to amplify the chiral acid’s H-bonding capacity .

Industrial and Academic Use

Biological Activity

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAP-hydrogenphosphate, is a significant compound in the realm of organocatalysis and asymmetric synthesis. This compound has garnered attention due to its unique structural characteristics and biological activity, which are pivotal in various chemical reactions and potential therapeutic applications.

Structure

The molecular structure of BINAP-hydrogenphosphate features a binaphthyl core with two bulky diisopropylphenyl groups attached to the 3 and 3' positions. This configuration contributes to its chiral properties and enhances its reactivity in catalytic processes.

Physical Properties

- Molecular Formula : C₃₃H₄₃O₄P

- Molecular Weight : 518.66 g/mol

- Appearance : White to light yellow powder

- Melting Point : Approximately 278 °C (decomposes) .

The biological activity of BINAP-hydrogenphosphate is primarily attributed to its role as a chiral ligand in catalytic reactions. It has been shown to facilitate various organic transformations, including:

- Asymmetric Hydrogenation : BINAP-hydrogenphosphate is effective in promoting asymmetric hydrogenation reactions, leading to the formation of enantiomerically enriched products. This is particularly useful in pharmaceutical synthesis where chirality is crucial for drug efficacy.

- Catalysis in CO₂ Fixation : Recent studies have indicated that this compound can be utilized in the cycloaddition of CO₂ to epoxides under mild conditions, showcasing its potential in green chemistry applications .

Case Studies and Research Findings

- Asymmetric Catalysis :

- CO₂ Utilization :

- Pharmacological Potential :

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity (>99% ee) | |

| CO₂ Fixation | Effective catalyst for cycloaddition | |

| Anti-cancer Properties | Inhibition of cancer cell growth |

| Property | Value |

|---|---|

| Molecular Weight | 518.66 g/mol |

| Melting Point | 278 °C (decomposes) |

| Solubility | Soluble in methanol |

Q & A

Q. What are the critical steps for synthesizing and purifying (R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate?

- Methodology: The synthesis typically involves multi-step protocols, including phosphorylation of binaphthol derivatives under inert conditions. Key steps include chiral resolution to isolate the (R)-enantiomer and purification via column chromatography using gradients of hexane/ethyl acetate. For example, analogous binaphthyl phosphate derivatives are synthesized via phosphorylation with POCl₃ followed by hydrolysis and stereochemical validation using chiral HPLC or NMR .

- Data Validation: Ensure enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration .

Q. How is the enantiomeric excess (ee) of this compound quantified in asymmetric catalysis?

- Methodology: Use chiral stationary phase HPLC or supercritical fluid chromatography (SFC) with UV detection. Compare retention times to racemic mixtures or known standards. For example, analogous binaphthyl phosphates are analyzed using Chiralpak® columns with n-hexane/isopropanol mobile phases .

- Troubleshooting: Inconsistent ee values may arise from ligand decomposition or racemization during reactions. Monitor reaction progress via in-situ NMR or quenching studies .

Advanced Research Questions

Q. What mechanistic role does this compound play in enantioselective catalysis, particularly in glycosylation or allylation reactions?

- Methodology: The binaphthyl backbone induces axial chirality, while the phosphate group acts as a Brønsted acid to stabilize transition states. For example, (R)-configured binaphthyl phosphates enhance α-glycoside formation via hydrogen bonding with thiourea co-catalysts, as demonstrated in glycosylation reactions (yield: >80%, α/β ratio: 9:1) .

- Data Analysis: Kinetic studies (e.g., Eyring plots) and DFT calculations can elucidate synergistic effects between the catalyst and substrates .

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., over-phosphorylation or racemization)?

- Methodology:

- Temperature: Lower temperatures (e.g., 0–5°C) reduce racemization during phosphorylation.

- Additives: Use desiccants (e.g., molecular sieves) to control moisture, which can hydrolyze intermediates.

- Solvent: Non-polar solvents (e.g., toluene) favor stereochemical retention, as shown in analogous syntheses .

Q. How does the steric bulk of 3,5-diisopropylphenyl groups influence catalytic activity compared to other substituents (e.g., 3,5-dimethylphenyl)?

- Methodology: Comparative studies using analogs (e.g., 3,5-dimethylphenyl derivatives) reveal that bulkier isopropyl groups enhance steric shielding, improving enantioselectivity but reducing reaction rates. For example, turnover frequencies (TOF) decrease by ~30% in bulky analogs, while ee increases by 15–20% in allylation reactions .

- Data Interpretation: Correlate substituent effects using Hammett parameters or steric maps (e.g., %VBur values) .

Q. What analytical techniques resolve contradictions in stereochemical outcomes reported across studies?

- Methodology:

- Cross-Validation: Combine X-ray crystallography (for absolute configuration) with NOESY NMR to confirm spatial arrangements.

- Reproducibility Checks: Replicate reactions using rigorously dried reagents and standardized protocols to isolate solvent/impurity effects .

Handling and Stability

Q. What precautions are necessary for long-term storage to prevent degradation?

- Methodology: Store under argon at –20°C in amber vials to avoid photodegradation and moisture uptake. Monitor purity via periodic TLC or LC-MS, as prolonged storage can lead to phosphate ester hydrolysis .

Applications in Novel Methodologies

Q. Can this compound be adapted for photocatalysis or electrochemical synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.